molecular formula C24H27N3O3 B11608259 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Cat. No.: B11608259
M. Wt: 405.5 g/mol
InChI Key: SDOSXTRMEJLXOW-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 1,3-benzodioxole moiety, a piperazine ring, and an indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multiple steps:

    Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Attachment of the 1,3-benzodioxole moiety to the piperazine ring: This step involves the alkylation of the piperazine ring with the 1,3-benzodioxole moiety using a suitable alkylating agent.

    Formation of the indole group: The indole group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the indole group with the piperazine derivative: This final step involves the coupling of the indole group with the piperazine derivative using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the indole group can lead to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(1H-indol-1-yl)ethanone
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dimethyl-1H-indol-1-yl)ethanone
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-2-yl)ethanone

Uniqueness

The uniqueness of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molar mass of 298.34 g/mol. Its structure features a piperazine moiety linked to a benzodioxole and an indole derivative, which are known to contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC16H18N4O2
Molar Mass298.34 g/mol
CAS Number3605-01-4

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including anticancer effects and modulation of neurotransmitter systems. The specific mechanisms by which this compound exerts its effects include:

  • Dopamine Receptor Agonism : Similar to other benzodioxole derivatives like piribedil, this compound may act as a dopamine agonist, which is beneficial in treating Parkinson's disease by alleviating motor symptoms such as tremors .
  • Inhibition of Cancer Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting mitochondrial function .

Biological Activity in Cancer Research

A study evaluated the cytotoxic effects of benzodioxole derivatives on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study: Anticancer Efficacy

In vitro studies reported that the compound exhibited promising anticancer activity against A549 cells with an IC50 value indicating effective inhibition at low concentrations. The mechanism involved:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treated cells showed increased early and late-stage apoptosis.
  • Mitochondrial Membrane Potential Disruption : The compound caused a significant decrease in mitochondrial membrane potential, leading to cell death .

Neurological Applications

The potential use of this compound in neurological disorders stems from its structural similarity to known dopamine agonists. Research has indicated that it may help manage symptoms associated with Parkinson's disease by enhancing dopaminergic signaling .

Summary of Findings

The biological activity of this compound encompasses both anticancer properties and neuropharmacological effects. Its ability to induce apoptosis in cancer cells while potentially modulating dopaminergic activity presents a dual therapeutic avenue.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethylindol-1-yl)ethanone

InChI

InChI=1S/C24H27N3O3/c1-17-18(2)27(21-6-4-3-5-20(17)21)24(28)15-26-11-9-25(10-12-26)14-19-7-8-22-23(13-19)30-16-29-22/h3-8,13H,9-12,14-16H2,1-2H3

InChI Key

SDOSXTRMEJLXOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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